molecular formula C20H17N3O5 B2897220 (E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 1024828-71-4

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No. B2897220
CAS RN: 1024828-71-4
M. Wt: 379.372
InChI Key: JJWOLLVCRHIMLN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide, also known as AG490, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been found to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research has focused on the synthesis and transformations of related compounds, exploring their utility as precursors for the synthesis of indole derivatives, a class of compounds with significant biological activity. For example, the homologation of the side chain of 2-nitrotoluene has been investigated to synthesize potent tryptophan precursors and useful indole derivatives (Tanaka, Yasuo, & Torii, 1989). Additionally, the reactivity of benzotriazoles with diethyl ethoxymethylenemalonate via ethylation and Michael addition has been studied, showing the synthesis of isomeric esters and highlighting the role of nitro and indole derivatives in chemical synthesis (Sanna, Carta, Paglietti, Bacchi, & Pelizzi, 1997).

Materials Science Applications

In materials science, the synthesis of ordered polyamides via direct polycondensation involving nitro and indole derivatives demonstrates the compounds' utility in creating high-performance polymers. This process, which includes the use of activating agents and a mixture of monomers, yields polymers with inherent viscosities indicating their potential application in various industrial and technological sectors (Ueda & Sugiyama, 1994).

Pharmaceutical Research

In the context of pharmaceutical research, the synthesis and evaluation of novel compounds for their potential antibacterial, antifungal, and antiproliferative activities have been a significant focus. For instance, the synthesis of benzamides with melanoma cytotoxicity explores the potential for targeted drug delivery in cancer therapy, highlighting the importance of these compounds in developing new treatments (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004). Moreover, the synthesis of benzothiazole derivatives as potent antitumor agents underscores the ongoing research into novel chemotherapeutic agents, emphasizing the critical role of such compounds in cancer research (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

properties

IUPAC Name

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c24-20(21-8-7-14-11-22-16-4-2-1-3-15(14)16)6-5-13-9-18-19(28-12-27-18)10-17(13)23(25)26/h1-6,9-11,22H,7-8,12H2,(H,21,24)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWOLLVCRHIMLN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCCC3=CNC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCCC3=CNC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide

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